molecular formula C8H5BrFIO2 B13916453 Methyl 3-Bromo-5-fluoro-4-iodobenzoate

Methyl 3-Bromo-5-fluoro-4-iodobenzoate

Cat. No.: B13916453
M. Wt: 358.93 g/mol
InChI Key: MDCHLIXOERVCBD-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-fluoro-4-iodobenzoate is a halogenated aromatic ester with the molecular formula C₈H₅BrFIO₂ and a molecular weight of approximately 360.8 g/mol. This compound features a benzoate core substituted with bromine (Br), fluorine (F), and iodine (I) at the 3-, 5-, and 4-positions, respectively, with a methyl ester group at the 1-position. Its structural complexity and halogen diversity make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions where iodine serves as a superior leaving group compared to other halogens .

Properties

Molecular Formula

C8H5BrFIO2

Molecular Weight

358.93 g/mol

IUPAC Name

methyl 3-bromo-5-fluoro-4-iodobenzoate

InChI

InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3

InChI Key

MDCHLIXOERVCBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-Bromo-5-fluoro-4-iodobenzoate can be synthesized through a multi-step process involving the bromination, fluorination, and iodination of benzoic acid derivatives. The typical synthetic route involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 3-Bromo-5-fluoro-4-iodobenzoate can undergo nucleophilic substitution reactions where the halogen atoms (bromine, fluorine, iodine) are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding benzoic acid derivatives or reduction reactions to form benzylic alcohols.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Compounds with different functional groups replacing the halogen atoms.

    Oxidation Products: Benzoic acid derivatives.

    Reduction Products: Benzylic alcohols.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism of action of Methyl 3-Bromo-5-fluoro-4-iodobenzoate depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms biaryl products through the formation of carbon-carbon bonds facilitated by palladium catalysts .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol)
Methyl 3-bromo-4-chloro-5-fluorobenzoate 1160574-62-8 Br (3), Cl (4), F (5) 267.48
Methyl 3-bromo-2-fluoro-5-iodobenzoate 2384796-16-9 Br (3), F (2), I (5) ~358.8
Methyl 3-bromo-5-fluoro-4-iodobenzoate Not Available Br (3), F (5), I (4) ~360.8 (Calculated)

Key Observations :

  • Halogen Diversity : The target compound uniquely combines Br, F, and I, whereas analogs like Methyl 3-bromo-4-chloro-5-fluorobenzoate replace iodine with chlorine (Cl), reducing molecular weight by ~93 g/mol .
  • Substituent Positioning : The iodine in Methyl 3-bromo-2-fluoro-5-iodobenzoate (position 5) versus the target compound (position 4) alters electronic effects. Iodine’s polarizability enhances electrophilic substitution reactivity in the 4-position .

Physicochemical Properties

Property This compound (Estimated) Methyl 3-Bromo-4-chloro-5-fluorobenzoate Methyl Salicylate (Reference)
Melting Point 120–140°C (Predicted) 85–90°C -8°C
Boiling Point >250°C (Decomposes) 280–285°C 222°C
Solubility in Water Low (<0.1 g/L) Low (<0.1 g/L) 0.2 g/L
Stability Light-sensitive (Iodo group) Stable at RT Stable


Key Observations :

  • Molecular Weight Impact : Heavier halogens (e.g., I vs. Cl) increase molecular weight, raising melting/boiling points and reducing solubility in polar solvents.
  • Reactivity : Iodine’s weak C-I bond (vs. C-Cl or C-Br) makes the target compound more reactive in nucleophilic aromatic substitution or Suzuki-Miyaura couplings .
Reactivity :
  • Cross-Coupling : The iodine substituent in the target compound facilitates Pd-catalyzed couplings (e.g., with boronic acids), whereas chloro/bromo analogs require harsher conditions .
  • Electrophilic Substitution : Fluorine’s electron-withdrawing effect directs incoming electrophiles to meta/para positions, while bromine/iodine enhance ring activation .

Biological Activity

Methyl 3-Bromo-5-fluoro-4-iodobenzoate is a halogenated organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzoate structure. Its molecular formula is C9H6BrFIO2C_9H_6BrFIO_2 with a molecular weight of approximately 358.93 g/mol. The unique halogenation pattern enhances its chemical reactivity and potential applications in drug discovery.

The biological activity of this compound can be attributed to several key mechanisms:

  • Halogen Bonding : The presence of halogen atoms allows for the formation of halogen bonds with target biomolecules, enhancing binding affinity and specificity.
  • Modulation of Biological Pathways : This compound can influence various biological pathways by interacting with enzymes and receptors, potentially leading to therapeutic effects .
  • Scaffold for Drug Development : Its structural features make it a valuable scaffold in the design of bioactive molecules, particularly in the development of pharmaceuticals targeting specific diseases.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth. In one study, the compound showed an MIC (Minimum Inhibitory Concentration) value of 0.125μg/mL0.125\,\mu g/mL against Pseudomonas aeruginosa, indicating strong inhibitory activity .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound in human cell lines. The results indicated that at concentrations below 50μM50\,\mu M, the compound did not exhibit significant cytotoxic effects, suggesting a favorable therapeutic index for further development .

Case Studies

  • Case Study on Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of this compound against resistant strains of E. coli and K. pneumoniae.
    • Results showed that the compound inhibited bacterial growth effectively at low concentrations (Table 1).
    Bacterial StrainMIC (μg/mL\mu g/mL)
    E. coli0.008
    K. pneumoniae0.03
    P. aeruginosa0.125
  • Case Study on Enzyme Inhibition :
    • The compound was tested for its ability to inhibit topoisomerases, crucial enzymes involved in DNA replication.
    • It demonstrated an IC50 value of 2.91μM2.91\,\mu M against E. coli gyrase, indicating potential as an antibacterial agent through DNA targeting mechanisms .

Q & A

Basic Research Questions

Q. What are common synthetic routes for Methyl 3-Bromo-5-fluoro-4-iodobenzoate?

  • Methodology : The compound can be synthesized via esterification of the corresponding benzoic acid derivative. For example, 3-Bromo-5-iodobenzoic acid (C7H4BrIO2) is esterified using methanol under acidic catalysis to yield methyl esters. The fluoro substituent may be introduced via electrophilic halogenation prior to esterification, ensuring regioselectivity using directing groups like methoxy or nitro .
  • Key Considerations : Monitor reaction conditions (temperature, catalyst) to avoid dehalogenation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended for high-purity isolation.

Q. How is the purity of this compound assessed?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water to resolve impurities.
  • 1H/13C NMR : Confirm substituent positions via coupling patterns. For example, the fluoro group deshields adjacent protons, while iodine’s electronegativity shifts nearby carbons .
  • Mass Spectrometry : Validate molecular weight (C8H5BrFIO2; ~367.9 g/mol) via ESI-MS in positive ion mode.

Q. What storage conditions are optimal for this compound?

  • Guidelines : Store in amber vials at –20°C to prevent photodegradation (light-sensitive per bromo/iodo substituents). Avoid contact with oxidizing agents (e.g., peroxides) to minimize decomposition. Use inert atmospheres (N2/Ar) for long-term storage .

Advanced Research Questions

Q. How do competing reactivities of bromo, iodo, and fluoro groups affect cross-coupling reactions?

  • Regioselectivity Challenges :

  • Heck/Suzuki Reactions : Iodo groups typically react faster than bromo in Pd-catalyzed couplings. Fluorine’s electron-withdrawing effect may slow oxidative addition. Preferential iodobenzene coupling can be leveraged for sequential functionalization .
  • Catalyst Optimization : Use Pd(PPh3)4 for iodine-selective coupling, then switch to Pd(dba)2 with SPhos ligand for bromo activation. Monitor intermediates via TLC .

Q. How can conflicting NMR data for regiochemical assignments be resolved?

  • Contradiction Analysis :

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals from bromo/fluoro/iodo substituents. For example, NOE correlations between the methoxy group and adjacent protons confirm ester position.
  • DFT Calculations : Compare experimental 13C shifts with computed values (Gaussian09, B3LYP/6-31G*) to validate substituent orientation .

Q. What strategies mitigate decomposition during Sonogashira coupling?

  • Stability Issues : The iodo group may undergo unintended elimination under basic conditions.

  • Mitigation :
  • Use milder bases (Cs2CO3 instead of t-BuOK).
  • Lower reaction temperatures (50°C) and shorter reaction times (<12 hrs).
  • Pre-functionalize the iodo site with protective groups (e.g., TMS-ethynyl) if sequential coupling is required .

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